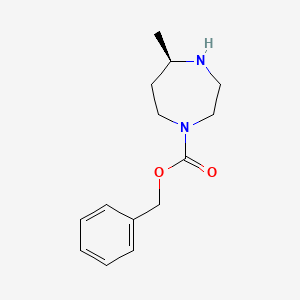![molecular formula C8H17Cl2N3O B1396950 (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride CAS No. 1189674-43-8](/img/structure/B1396950.png)
(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
Übersicht
Beschreibung
2-Methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (MEMD) is a versatile and powerful chemical compound with a wide range of applications in scientific research. It is a white, crystalline solid that has been used in a number of biochemical, physiological, and pharmacological studies. MEMD is a derivative of imidazole, a five-membered heterocyclic ring composed of three nitrogen atoms and two carbon atoms. It has been used in a variety of laboratory experiments, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Imidazole derivatives, such as the compound , have been shown to possess significant antibacterial and antimicrobial properties. These compounds can be synthesized to target a variety of bacterial strains, including drug-resistant varieties. They are particularly effective due to their ability to interfere with the biosynthesis of nucleic acids and proteins within microbial cells .
Antifungal Treatments
The imidazole ring is a common feature in many antifungal agents. The compound’s structure allows it to interact with the enzymes responsible for ergosterol synthesis, an essential component of fungal cell membranes. This interaction inhibits the growth and proliferation of fungal pathogens, making it a valuable asset in antifungal research and treatment development .
Cancer Research
Imidazole-containing compounds have been explored for their potential in cancer therapy. They can act as chemotherapeutic agents by integrating into DNA and RNA structures, thereby disrupting cancer cell replication. Research has also focused on their role in apoptosis induction and angiogenesis inhibition, which are crucial processes in cancer progression .
Neurological Studies
The structural similarity of imidazole derivatives to natural neurotransmitters allows them to modulate neurological functions. They can serve as agonists or antagonists to various neurotransmitter receptors, making them useful in the study of neurological disorders and as potential treatments for conditions such as depression, anxiety, and schizophrenia .
Anti-inflammatory and Analgesic Research
Due to their ability to inhibit the synthesis of pro-inflammatory cytokines and mediators, imidazole derivatives are being studied for their anti-inflammatory and analgesic properties. They may offer new pathways for treating chronic inflammatory diseases and pain management without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Gastrointestinal Therapeutics
Compounds with an imidazole moiety, like the one under discussion, are known to be effective in treating gastrointestinal disorders. They can reduce gastric acid secretion and are used in the development of drugs for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Their mechanism involves the inhibition of the H+/K+ ATPase enzyme system in the stomach lining .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as 2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine;dihydrochloride, is the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in the activation of various cellular processes, including bronchodilation and anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in cell function . The exact pathways affected can vary depending on the cell type and the specific cyclic nucleotide involved.
Result of Action
The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and anti-inflammatory effects, making it potentially useful in the treatment of conditions such as chronic obstructive pulmonary disease (COPD) . The exact molecular and cellular effects would depend on the specific pathways activated by the increased levels of cyclic nucleotides.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-11-5-3-10-8(11)7-9-4-6-12-2;;/h3,5,9H,4,6-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVCVPBEEIGNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCOC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)

![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)



![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)





